molecular formula C9H7ClO B1429393 1-Chloro-3-ethynyl-5-methoxybenzene CAS No. 556112-23-3

1-Chloro-3-ethynyl-5-methoxybenzene

Cat. No.: B1429393
CAS No.: 556112-23-3
M. Wt: 166.6 g/mol
InChI Key: QVOMEZHRNCZASD-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-5-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 1-methoxy-3-ethynyl-5-substituted benzene derivatives.

    Oxidation: Formation of 1-chloro-3-ethynyl-5-methoxybenzaldehyde or 1-chloro-3-ethynyl-5-methoxybenzoic acid.

    Reduction: Formation of 1-chloro-3-ethenyl-5-methoxybenzene or 1-chloro-3-ethyl-5-methoxybenzene.

Scientific Research Applications

1-Chloro-3-ethynyl-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and properties.

    1-Chloro-5-methoxybenzene: Lacks the ethynyl group, leading to different chemical behavior.

    3-Ethynyl-5-methoxybenzene:

Uniqueness

1-Chloro-3-ethynyl-5-methoxybenzene is unique due to the combination of the chlorine atom, ethynyl group, and methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-chloro-3-ethynyl-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMEZHRNCZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855808
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556112-23-3
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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